molecular formula C9H10F2O2 B2766025 1-[4-(Difluoromethoxy)phenyl]ethanol CAS No. 926237-17-4

1-[4-(Difluoromethoxy)phenyl]ethanol

Cat. No. B2766025
CAS RN: 926237-17-4
M. Wt: 188.174
InChI Key: RGSDDQLZKOJWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethoxy)phenyl]ethanol is a chemical compound with the molecular formula C9H10F2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-[4-(Difluoromethoxy)phenyl]ethanol can be represented by the SMILES string CC(N)c1ccc(OC(F)F)cc1 . The molecular weight is 188.17 Da .


Physical And Chemical Properties Analysis

1-[4-(Difluoromethoxy)phenyl]ethanol is a solid substance . The molecular weight is 188.17 Da . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available.

Scientific Research Applications

Fluorine-18 Radiolabeling

In positron emission tomography (PET) imaging, fluorine-18 (F-18) radiolabeling is essential. Researchers use 1-[4-(Difluoromethoxy)phenyl]ethanol as a precursor to synthesize F-18-labeled compounds. These radiotracers help visualize biological processes in vivo, aiding in disease diagnosis and drug development.

For more details, you can find information about 1-[4-(Difluoromethoxy)phenyl]ethanamine on Sigma-Aldrich’s website . Additionally, ChemScene provides details about its alcohol form, 1-[4-(difluoromethoxy)phenyl]ethan-1-ol .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSDDQLZKOJWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]ethan-1-ol

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